![molecular formula C23H22N6O B3009650 2-(1H-benzo[d]imidazol-1-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide CAS No. 1207040-37-6](/img/structure/B3009650.png)
2-(1H-benzo[d]imidazol-1-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzo[d]imidazol-1-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide is a complex organic compound that features a benzimidazole core linked to a pyridazinyl phenyl group through an acetamide linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Mecanismo De Acción
Target of Action
Similar compounds with an imidazole core have been reported to have a wide range of applications, including pharmaceuticals and agrochemicals .
Mode of Action
Compounds with similar structures have been found to inhibit microtubule assembly formation . This suggests that the compound might interact with its targets by binding to them and inhibiting their normal function.
Biochemical Pathways
Similar compounds have been found to induce apoptosis . This suggests that the compound might affect pathways related to cell survival and death.
Pharmacokinetics
Similar compounds have shown considerable cytotoxicity with ic50 values ranging from 054 to 3186 μM , indicating that they can be absorbed and distributed in the body to exert their effects.
Result of Action
Similar compounds have been found to induce apoptosis , suggesting that this compound might also have a similar effect.
Action Environment
The effectiveness of similar compounds has been tested in various human cancer cell lines such as prostate (du-145), lung (a549), and cervical (hela) , suggesting that the compound’s action might be influenced by the specific cellular environment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Pyridazinyl Phenyl Intermediate: The pyridazinyl phenyl moiety is prepared by reacting 4-bromo-3-nitropyridazine with phenylboronic acid in the presence of a palladium catalyst (Suzuki coupling).
Linkage Formation: The final step involves coupling the benzimidazole core with the pyridazinyl phenyl intermediate through an acetamide linkage. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyridazine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro groups (if present in intermediates) using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and palladium on carbon (Pd/C) for catalytic hydrogenation.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction of nitro groups would produce corresponding amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 2-(1H-benzo[d]imidazol-1-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development. Its potential anticancer activity is of particular interest, as it can induce apoptosis in cancer cells.
Medicine
In medicine, this compound is being explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a potential candidate for treating various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its synthesis and functionalization can lead to the discovery of new active ingredients for various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-benzo[d]imidazol-1-yl)-N-(4-(6-(morpholin-1-yl)pyridazin-3-yl)phenyl)acetamide
- 2-(1H-benzo[d]imidazol-1-yl)-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide
- 2-(1H-benzo[d]imidazol-1-yl)-N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)acetamide
Uniqueness
What sets 2-(1H-benzo[d]imidazol-1-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide apart is its specific substitution pattern and the presence of the pyrrolidinyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications. The pyrrolidinyl group enhances its binding affinity to certain molecular targets, making it more effective in its biological roles compared to similar compounds.
Propiedades
IUPAC Name |
2-(benzimidazol-1-yl)-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O/c30-23(15-29-16-24-20-5-1-2-6-21(20)29)25-18-9-7-17(8-10-18)19-11-12-22(27-26-19)28-13-3-4-14-28/h1-2,5-12,16H,3-4,13-15H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKCHBYHBRVXSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)CN4C=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-Ethoxyphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-5-carboxamide](/img/structure/B3009568.png)
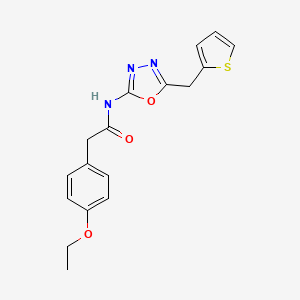
![2-Chloro-1-[4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazin-1-yl]propan-1-one](/img/structure/B3009570.png)
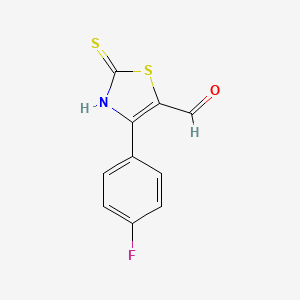

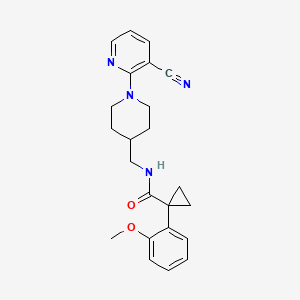
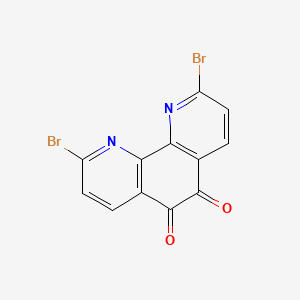
![N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B3009579.png)
![N-[4-(4-Acetylpiperazin-1-yl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3009580.png)
![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]-propylamino]pyrrolidine-1-carboxylate](/img/structure/B3009582.png)
![3-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B3009583.png)
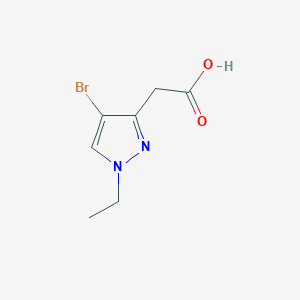
![N-(benzo[d]thiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide](/img/structure/B3009585.png)
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B3009587.png)
